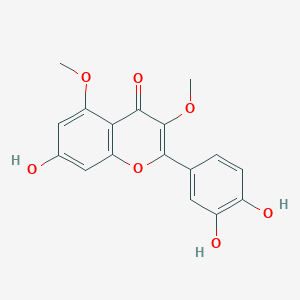

Caryatin

Description

This compound has been reported in Rhododendron latoucheae, Aeonium nobile, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFQCVDYMNHCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164031 | |

| Record name | 3,5-Di-O-methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Caryatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1486-66-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-O-methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-O-methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 - 301 °C | |

| Record name | Caryatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Creatine Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental methodologies central to the endogenous synthesis of creatine (B1669601) in the liver and kidneys.

Introduction

Creatine, a nitrogenous organic acid, is a pivotal molecule in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as muscle and brain. While dietary sources contribute to the body's creatine pool, endogenous synthesis in the liver and kidneys plays a crucial role in maintaining creatine homeostasis. This technical guide provides a comprehensive overview of the core processes of creatine biosynthesis, tailored for researchers, scientists, and drug development professionals. The focus is on the key enzymatic steps, the interplay between the liver and kidneys, regulatory signaling pathways, and detailed experimental protocols for studying this vital metabolic process.

The Core Pathway of Endogenous Creatine Synthesis

The endogenous synthesis of creatine is a two-step enzymatic process that involves the coordinated action of the liver and kidneys.[1][2][3]

-

Step 1: Formation of Guanidinoacetate (GAA) in the Kidneys. The initial and rate-limiting step occurs predominantly in the kidneys.[4] The enzyme Arginine:Glycine (B1666218) Amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction produces L-ornithine and guanidinoacetate (GAA).[4] AGAT is primarily located in the mitochondria of kidney cells.

-

Step 2: Conversion of GAA to Creatine in the Liver. The GAA synthesized in the kidneys is released into the bloodstream and transported to the liver. In the liver, the enzyme Guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine. This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH) in the process. GAMT is most highly expressed in the liver.

The newly synthesized creatine is then released from the liver into the circulation and taken up by target tissues, primarily skeletal muscle and the brain, via a specific creatine transporter, SLC6A8.

Quantitative Data on Creatine Synthesis

A thorough understanding of the quantitative aspects of creatine synthesis is essential for research and therapeutic development. The following tables summarize key quantitative data related to the enzymes and substrates involved in this pathway.

| Parameter | Enzyme | Species/Tissue | Value | Reference(s) |

| Michaelis Constant (Km) | AGAT | Human Kidney | 2.5 mM (for Arginine) | |

| AGAT | Human Kidney | 2.5 mM (for Glycine) | ||

| Maximum Velocity (Vmax) | AGAT | Human Kidney | 0.5 µmol ornithine/min/mg protein | |

| Enzyme Activity | GAMT | Human Liver | Highest expression among tissues | |

| Substrate Concentration | S-adenosylmethionine (SAM) | Human Hepatocytes | 50-80 µM (intracellular) | |

| Glycine | Human Hepatocytes | Dose-dependent increase from baseline with supplementation | ||

| Arginine | Human Kidney | Renal synthesis of ~2 g/day | ||

| Metabolite Levels | Guanidinoacetate (GAA) | Human Arterial Plasma | 2.4 µM | |

| Guanidinoacetate (GAA) | Human Renal Venous Plasma | 3.5 µM (indicating renal production) |

Regulatory Signaling Pathways

The synthesis of creatine is tightly regulated by hormonal signals that influence the expression of the key synthetic enzymes.

Growth Hormone (GH) and AGAT Regulation

Growth hormone is a key regulator of AGAT expression. The binding of GH to its receptor (GHR) activates the Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter region of target genes, including the AGAT gene, to regulate their transcription.

Caption: Growth Hormone signaling via the JAK-STAT pathway to regulate AGAT gene expression.

IGF-1/Akt/mTOR Pathway and Protein Synthesis

While not a direct regulator of creatine synthesis enzymes, the Insulin-like Growth Factor-1 (IGF-1)/Akt/mTOR pathway is a central regulator of protein synthesis and muscle growth, processes that are heavily influenced by creatine availability. Creatine supplementation has been shown to influence this pathway, highlighting the interplay between creatine metabolism and cellular growth signaling.

Caption: The IGF-1/Akt/mTOR signaling pathway, a key regulator of protein synthesis.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for studying creatine synthesis. This section provides detailed protocols for key assays.

Experimental Workflow for Measuring AGAT and GAMT Activity

The general workflow for determining the activity of AGAT and GAMT in tissue or cell samples involves sample preparation, the enzymatic reaction, and subsequent analysis of the product.

Caption: General experimental workflow for AGAT and GAMT enzyme activity assays.

Protocol for AGAT Activity Assay

This protocol is adapted from methods used for measuring AGAT activity in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate

-

L-arginine stock solution

-

Glycine stock solution

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Trichloroacetic acid (TCA) or other suitable acid for stopping the reaction

-

LC-MS/MS or HPLC system for ornithine or GAA quantification

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, L-arginine, and glycine to their final desired concentrations.

-

Initiate Reaction: Add a known amount of protein from the cell lysate or tissue homogenate to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Terminate Reaction: Stop the reaction by adding a small volume of concentrated TCA to precipitate the proteins.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze the concentration of the product (ornithine or GAA) using a validated LC-MS/MS or HPLC method.

-

Calculation: Calculate the specific activity of AGAT as nmol of product formed per minute per mg of protein.

Protocol for GAMT Activity Assay

This protocol is for the measurement of GAMT activity in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate

-

Guanidinoacetate (GAA) stock solution

-

S-adenosylmethionine (SAM) stock solution

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) or other suitable acid

-

LC-MS/MS or HPLC system for creatine quantification

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing buffer, GAA, and SAM at their final concentrations.

-

Initiate Reaction: Add a known amount of protein from the cell lysate or tissue homogenate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring linearity.

-

Terminate Reaction: Stop the reaction by adding TCA.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of creatine using a validated LC-MS/MS or HPLC method.

-

Calculation: Determine the specific activity of GAMT as nmol of creatine formed per minute per mg of protein.

Protocol for Quantitative Western Blot of AGAT and GAMT

This protocol outlines the steps for quantifying the protein expression levels of AGAT and GAMT in tissue or cell samples.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for AGAT and GAMT

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AGAT, GAMT, and a loading control overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing steps to remove unbound secondary antibodies.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the AGAT and GAMT bands to the intensity of the loading control band for each sample to determine relative protein expression levels.

Conclusion

The endogenous synthesis of creatine is a finely tuned metabolic process with significant implications for cellular energy homeostasis. A detailed understanding of the enzymatic reactions in the liver and kidneys, their quantitative parameters, and the signaling pathways that regulate them is paramount for researchers and professionals in drug development. The experimental protocols provided in this guide offer a robust framework for investigating this pathway, paving the way for new insights and potential therapeutic interventions related to creatine metabolism.

References

Pharmacokinetics and Bioavailability of Different Forms of Creatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine (B1669601) is a widely researched and utilized organic compound, pivotal for energy metabolism in tissues with high-energy demands, such as skeletal muscle and the brain.[1][2][3] While creatine monohydrate remains the most extensively studied form, a multitude of other creatine formulations have been developed with claims of enhanced solubility, stability, and bioavailability.[4][5] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of various forms of creatine, including creatine monohydrate, creatine hydrochloride, creatine ethyl ester, buffered creatine, and creatine nitrate (B79036). It presents a comparative analysis of their pharmacokinetic profiles, details the experimental methodologies employed in key studies, and illustrates the fundamental signaling pathways associated with creatine metabolism. All quantitative data are summarized in comparative tables, and logical and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Creatine and its Forms

Creatine, synthesized endogenously in the liver, kidneys, and pancreas from the amino acids glycine, arginine, and methionine, plays a crucial role in cellular energy homeostasis. It functions as a temporal and spatial energy buffer through the creatine kinase/phosphocreatine (B42189) system. The vast majority of research has focused on creatine monohydrate (CrM), establishing it as the gold standard for efficacy and safety. However, the physicochemical properties of CrM, such as its relatively low aqueous solubility, have spurred the development of alternative creatine salts and esters. These alternative forms are marketed with claims of superior physical and chemical properties, leading to enhanced bioavailability and ergogenic benefits. This guide will delve into the scientific evidence supporting these claims for the following creatine forms:

-

Creatine Monohydrate (CrM): The most studied and widely used form of creatine.

-

Creatine Hydrochloride (Cr-HCl): A form of creatine bound to a hydrochloride group, purported to have significantly higher water solubility.

-

Creatine Ethyl Ester (CEE): An esterified form of creatine developed to increase its lipophilicity and potentially enhance cell membrane permeability.

-

Buffered Creatine (e.g., Kre-Alkalyn®): A formulation with a higher pH, designed to be more stable in the acidic environment of the stomach.

-

Creatine Nitrate (CrN): A form of creatine bound to a nitrate group.

-

Creatine Citrate (B86180) (CrC) and Creatine Pyruvate (B1213749) (CrPyr): Creatine salts with organic acids, which may offer improved solubility.

Creatine Metabolism and Transport

The physiological effects of creatine are contingent upon its transport into target cells, primarily muscle and brain tissue. This process is mediated by a specific Na+/Cl−-dependent creatine transporter, SLC6A8. Genetic defects in the SLC6A8 gene lead to creatine transporter deficiency, a condition characterized by severe neurological impairments. Once inside the cell, creatine is phosphorylated by creatine kinase to form phosphocreatine, which serves as a readily available reservoir of high-energy phosphate (B84403) for the rapid regeneration of adenosine (B11128) triphosphate (ATP). The non-enzymatic degradation of creatine and phosphocreatine results in the formation of creatinine (B1669602), which is then excreted in the urine.

Creatine supplementation has also been shown to influence protein metabolism. In a normal energy state, creatine can positively affect protein synthesis through the mTOR/P70S6K signaling pathway. Under conditions of energy deficit, creatine may enhance protein accretion primarily by inhibiting the ubiquitin-proteasome pathway and improving mitochondrial quality.

Pharmacokinetics of Different Creatine Forms

The pharmacokinetic profile of a substance describes its absorption, distribution, metabolism, and excretion. For creatine, key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which is an indicator of total drug exposure and bioavailability.

Creatine Monohydrate (CrM)

Creatine monohydrate is considered to have high bioavailability, with studies suggesting that nearly 99% of an orally ingested dose is either taken up by tissues or excreted in urine. However, its oral bioavailability can be dose-dependent, with lower doses exhibiting greater bioavailability than higher doses, likely due to solubility limitations in the gastrointestinal tract. A study in rats demonstrated that the absolute oral bioavailability of low-dose CrM (10 mg/kg) was 53.22%, while high-dose CrM (70 mg/kg) was only 15.69%.

Creatine Hydrochloride (Cr-HCl)

Creatine HCl is marketed based on its significantly higher aqueous solubility compared to CrM, which is suggested to lead to better absorption and potentially fewer gastrointestinal side effects. Some sources claim it is up to 40-60 times more soluble than CrM. It is theorized that this enhanced solubility translates to higher bioavailability, allowing for smaller doses to achieve similar effects as larger doses of CrM. One source suggests that Cr-HCl is absorbed by the intestines approximately 60% better than CrM. Physiologically-based pharmacokinetic (PBPK) modeling predicted a Cmax of around 35 µg/mL for Cr-HCl compared to 14.07 µg/mL for CrM, with a predicted oral bioavailability of 66% for Cr-HCl versus approximately 16.8% for CrM in rats.

Creatine Ethyl Ester (CEE)

CEE was developed as a prodrug of creatine to improve aqueous solubility and gastrointestinal permeability. While it demonstrates greater permeability across Caco-2 cell monolayers and porcine skin compared to creatine, its stability is highly pH-dependent. CEE is most stable in highly acidic conditions (pH 1.0), where it hydrolyzes to creatine and ethanol. However, at a pH greater than 1.0, it rapidly cyclizes to creatinine, an inactive metabolite. This rapid degradation in the neutral to alkaline environment of the intestines likely reduces its bioavailability as a source of creatine.

Buffered Creatine (Kre-Alkalyn®)

Buffered creatine is formulated to have a higher pH, with the aim of preventing its degradation to creatinine in the acidic environment of the stomach. Studies have shown that buffered creatine maintains a significantly higher pH than traditional creatine in acidic solutions. However, a double-blind, randomized controlled study found that Kre-Alkalyn was not superior to CrM in increasing muscle creatine content or improving performance.

Creatine Nitrate (CrN)

Studies on creatine nitrate have shown that it is well-tolerated and can offer similar performance benefits to creatine monohydrate at equivalent doses. One study found no significant differences in plasma creatine AUC among a placebo, low-dose CrN, and high-dose CrN. However, a study involving a blend of creatine nitrate and creatinine showed a dose-specific increase in the volume of distribution and total clearance compared to creatine nitrate alone. The high-dose mixture also resulted in significantly higher maximum serum creatine concentrations.

Creatine Citrate (CrC) and Creatine Pyruvate (CrPyr)

A study comparing isomolar (B1166829) amounts of CrM, CrC, and CrPyr found that CrPyr resulted in significantly higher mean peak plasma concentrations (17% higher) and AUC (14% higher) compared to both CrM and CrC. There were no significant differences in these parameters between CrM and CrC. The enhanced plasma levels with CrPyr suggest slightly altered absorption kinetics, although the study concluded that differences in overall bioavailability are unlikely since the absorption of CrM is already near 100%.

Data Presentation: Comparative Pharmacokinetic Parameters

| Creatine Form | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Bioavailability | Key Findings & Citations |

| Creatine Monohydrate (CrM) | ~14.07 µg/mL (in rats, 70 mg/kg) | Not specified in these results | Lower than CrPyr | Dose-dependent: 53.22% (low dose) to 15.69% (high dose) in rats. | Considered the gold standard with high bioavailability, though solubility can be a limiting factor at high doses. |

| Creatine Hydrochloride (Cr-HCl) | Predicted ~35 µg/mL (in rats, 70 mg/kg) | Not specified in these results | Higher than CrM (predicted) | Predicted ~66% (in rats). | Significantly higher aqueous solubility than CrM, which is theorized to improve absorption. |

| Creatine Ethyl Ester (CEE) | Not specified | Not specified | Not specified | Likely low due to rapid degradation | Highly unstable at neutral to alkaline pH, rapidly converting to creatinine. |

| Buffered Creatine (Kre-Alkalyn®) | Not specified | Not specified | Not specified | Not shown to be superior to CrM | More stable in acidic conditions, but studies do not show superior muscle creatine uptake or performance vs. CrM. |

| Creatine Nitrate (CrN) | Not specified | Not specified | No significant difference vs. placebo in one study. | Not specified | Well-tolerated and provides similar performance benefits to CrM at equivalent doses. |

| Creatine Pyruvate (CrPyr) | 17% higher than CrM and CrC | Not specified | 14% higher than CrM and CrC | Not specified | Showed slightly altered absorption kinetics leading to higher plasma concentrations than CrM and CrC. |

| Creatine Citrate (CrC) | No significant difference vs. CrM | Not specified | No significant difference vs. CrM | Not specified | Similar pharmacokinetic profile to CrM. |

Experimental Protocols

A standardized approach is crucial for comparing the pharmacokinetics of different creatine forms. Below is a generalized experimental workflow and details from specific studies.

Protocol from Jäger et al. (2007) - Comparison of CrM, CrC, and CrPyr

-

Subjects: Six healthy subjects (three female, three male) participated in the study.

-

Study Design: A balanced, crossover design was used.

-

Dosing Regimen: Each subject ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate (5 g), tri-creatine citrate (6.7 g), or creatine pyruvate (7.3 g).

-

Analytical Method: Plasma concentration curves were determined over eight hours after ingestion. The specific analytical method for creatine in plasma was not detailed in the provided search results but is typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol from Gufford et al. (2010) - Stability of Creatine Ethyl Ester

-

Objective: To characterize the pH-dependent stability of CEE in aqueous solution and compare its permeability to creatine and creatinine.

-

Methodology: High-Performance Liquid Chromatography (HPLC) and proton Nuclear Magnetic Resonance (NMR) were used to determine the stability of CEE at various pH levels. Permeability was assessed using Caco-2 human epithelial cell monolayers.

-

Experimental Conditions: The stability of CEE was tested in aqueous buffered solutions with pH ranging from 1.0 to >8.0, as well as in cell culture media and simulated intestinal fluid.

Analytical Methods for Creatine and Creatinine

The accurate quantification of creatine and its metabolite, creatinine, is fundamental to pharmacokinetic studies.

-

High-Performance Liquid Chromatography (HPLC): A common method for the separation and quantification of creatine and creatinine in biological fluids and supplement formulations. A simple and rapid reversed-phase HPLC/UV procedure using a porous graphitic carbon column can achieve excellent separation of these polar analytes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of creatine and creatinine.

-

Enzymatic Methods: Used for measuring creatinine in serum, plasma, and urine, often involving enzymes like creatininase or creatinase.

Signaling Pathways and Visualization

As mentioned, creatine can influence cellular growth and protein synthesis, partly through the mTOR signaling pathway.

Conclusion

While creatine monohydrate remains the most extensively validated form of creatine in terms of bioavailability, efficacy, and safety, research into alternative forms continues. Creatine hydrochloride and creatine pyruvate show promise in terms of enhanced solubility and potentially altered absorption kinetics, which may lead to higher plasma concentrations. However, for forms like creatine ethyl ester, initial hypotheses of increased bioavailability have been challenged by findings of instability and rapid degradation to creatinine. Buffered creatine, while more stable in acidic environments, has not demonstrated superior efficacy in increasing muscle creatine stores compared to monohydrate.

References

- 1. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Muscle Energy: An In-depth Technical Guide to Creatine Transporter (CreaT1) Function and Regulation in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) is a cornerstone of cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. The transport of creatine into muscle cells is mediated by the Creatine Transporter 1 (CreaT1), also known as SLC6A8, a sodium- and chloride-dependent transporter. The function and regulation of CreaT1 are critical for maintaining the intracellular creatine pool, which is essential for the rapid regeneration of ATP via the phosphocreatine (B42189) shuttle. Dysregulation of CreaT1 can lead to impaired muscle bioenergetics and function. This technical guide provides a comprehensive overview of CreaT1 function, its intricate regulatory mechanisms, and detailed experimental protocols for its study in skeletal muscle.

Core Function of Creatine Transporter (CreaT1/SLC6A8)

CreaT1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] Its primary role in skeletal muscle is the active transport of creatine from the bloodstream into the muscle fibers.[2] This process is vital as muscle cells have a limited capacity for endogenous creatine synthesis.[3] The transporter utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the uphill movement of creatine against its concentration gradient.[4][5] It is estimated that two sodium ions and one chloride ion are co-transported with each molecule of creatine.

The intracellular creatine is then phosphorylated to phosphocreatine (PCr) by creatine kinase, creating a readily available reservoir of high-energy phosphate (B84403) bonds. This PCr shuttle is fundamental for buffering ATP levels during intense muscle contraction. The expression and activity of CreaT1 are, therefore, key determinants of the total intramuscular creatine concentration and, consequently, muscle performance and metabolic health.

Quantitative Data on CreaT1 Function

The following tables summarize key quantitative data related to CreaT1 kinetics and expression in skeletal muscle, compiled from various studies.

Table 1: Kinetic Parameters of Creatine Transporter (CreaT1)

| Parameter | Value | Species/Cell Type | Conditions | Reference(s) |

| Km (Creatine) | ~52.4 µM | Rat sarcolemmal giant vesicles | In vitro assay | |

| ~30.2 - 31.3 µM | Rat CRT expressed in Xenopus oocytes | Electrophysiology | ||

| ~0.05 mM | Euthyroid rat heart | Perfusion studies | ||

| Vmax | ~17.3 pmol/min/mg protein | Rat sarcolemmal giant vesicles | In vitro assay | |

| 20 nmol/min/g dry weight | Euthyroid rat heart | Perfusion studies | ||

| Turnover Rate | ~15 s-1 | Human CRT-1 | Electrophysiological recordings at -60 mV |

Table 2: Regulation of CreaT1 Expression and Activity

| Regulator | Effect on CreaT1 | Model System | Key Findings | Reference(s) |

| Extracellular Creatine | Down-regulation of transport activity | L6 rat muscle cells | Incubation with 1 mM creatine for 24h reduced transport activity to 1/3rd of control. | |

| Creatine Depletion | Increased protein expression | Rat oxidative muscle fibers | Most significant changes observed in oxidative muscle fibers. | |

| AMPK Activation | Inhibition of transport activity (reduced Vmax) | Xenopus oocytes expressing rat CRT | AMPK activator K-ZMP reduced Vmax by 38 ± 2%. | |

| mTOR | Stimulation of transport activity (increased Vmax) | Xenopus oocytes expressing SLC6A8 | Co-expression of mTOR enhanced maximal current. | |

| SGK1/SGK3 | Stimulation of transport activity (increased Vmax) | Xenopus oocytes expressing SLC6A8 | Co-expression of active SGK1/SGK3 enhanced maximal current. | |

| SPAK/OSR1 | Negative regulation (decreased Vmax) | Xenopus oocytes expressing SLC6A8 | Co-expression of SPAK/OSR1 decreased maximal transport rate. | |

| GSK3ß | Down-regulation of transport activity | Xenopus oocytes expressing SLC6A8 | Co-expression of GSK3ß decreased creatine-induced current. | |

| Exercise | Potential up-regulation | Skeletal muscle | May activate the AMPK/PGC-1α signaling pathway. | |

| Hyperthyroidism | Decreased total creatine, enhanced uptake and passive movement | Rat heart | L-thyroxine administration led to a 40-50% decrease in total creatine. |

Signaling Pathways Regulating CreaT1

The activity and expression of CreaT1 are tightly controlled by a network of signaling pathways that sense the energy status of the cell, nutrient availability, and hormonal cues.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK, typically under conditions of metabolic stress (e.g., exercise, ischemia), leads to the inhibition of CreaT1 activity. This is thought to be a mechanism to conserve energy by reducing the ATP-consuming activity of the Na+/K+-ATPase, which is required to maintain the ion gradients for creatine transport. The inhibition of CreaT1 by AMPK may be indirect, potentially through the inhibition of the mTOR pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that promotes cell growth and proliferation in response to nutrient availability. mTOR signaling stimulates CreaT1 activity, thereby linking creatine uptake to the anabolic state of the cell. This stimulation is characterized by an increase in the maximal transport rate (Vmax) without a significant change in the affinity for creatine (Km). The effect of mTOR on CreaT1 may be mediated, at least in part, through the serum and glucocorticoid-inducible kinase 1 (SGK1).

WNK/SPAK/OSR1 Signaling Pathway

The With-No-K(Lys) (WNK) kinases and their downstream targets, SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), are involved in regulating ion transport. Both SPAK and OSR1 have been shown to negatively regulate CreaT1 activity by reducing its maximal transport rate. This pathway represents another layer of control over creatine homeostasis, potentially integrating signals related to cell volume and stress.

Experimental Protocols

Detailed methodologies for studying CreaT1 function and regulation are crucial for advancing research in this field.

Creatine Uptake Assay in Cultured Muscle Cells

This protocol describes a method for measuring the rate of creatine uptake in a muscle cell line, such as C2C12 or L6 myotubes.

Methodology:

-

Cell Culture: Plate muscle cells (e.g., C2C12 myoblasts) and differentiate them into myotubes.

-

Preparation:

-

Prepare Krebs-Ringer-HEPES (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO4, 1.25 CaCl2, 20 HEPES, pH 7.4).

-

Prepare a stock solution of [14C]-Creatine and unlabeled creatine. The final concentration of creatine in the uptake buffer should be within the physiological range, and the specific activity should be optimized.

-

-

Uptake Measurement:

-

Aspirate the culture medium and wash the cells twice with KRH buffer at 37°C.

-

Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding the KRH buffer containing [14C]-Creatine and unlabeled creatine. Incubate for a defined period (e.g., 5-30 minutes) at 37°C.

-

To determine non-specific uptake, a parallel set of wells should be incubated with a competitive inhibitor such as β-guanidinopropionic acid (β-GPA).

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use a portion of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the creatine uptake rate as pmol of creatine per mg of protein per minute.

-

Western Blotting for CreaT1 Protein Expression

This protocol outlines the steps for quantifying the relative abundance of CreaT1 protein in skeletal muscle tissue or cultured cells.

Methodology:

-

Sample Preparation:

-

Homogenize frozen skeletal muscle tissue or lyse cultured muscle cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CreaT1 (SLC6A8) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the CreaT1 signal to a loading control protein (e.g., GAPDH, β-actin) to account for variations in protein loading.

-

Quantitative PCR (qPCR) for SLC6A8 Gene Expression

This protocol details the measurement of SLC6A8 mRNA levels in skeletal muscle.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from skeletal muscle tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR:

-

Design or obtain validated primers specific for the SLC6A8 gene and a stable reference gene (e.g., GAPDH, 18S rRNA).

-

Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the SLC6A8 and the reference gene.

-

Calculate the relative expression of SLC6A8 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the reference gene and a control sample.

-

Conclusion and Future Directions

The creatine transporter, CreaT1, is a critical component of skeletal muscle energy metabolism. Its function is intricately regulated by a complex interplay of signaling pathways that respond to the metabolic state of the muscle cell. Understanding these regulatory mechanisms is paramount for developing therapeutic strategies for conditions associated with impaired creatine homeostasis, such as creatine transporter deficiency and potentially other myopathies. Future research should focus on elucidating the precise molecular details of CreaT1 regulation, including the identification of specific phosphorylation sites and interacting proteins, and exploring the long-term effects of modulating CreaT1 activity in vivo. Such studies will be instrumental for the development of novel drugs targeting CreaT1 for the treatment of metabolic and neuromuscular diseases.

References

- 1. Creatine transporter deficiency leads to increased whole-body and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine transporter (SLC6A8) knockout mice display an increased capacity for in vitro creatine biosynthesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Creatine and the creatine transporter: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cooperative Binding of Substrate and Ions Drives Forward Cycling of the Human Creatine Transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Creatine Supplementation in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and skeletal muscle. Its primary function is to facilitate the recycling of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) through the creatine kinase/phosphocreatine (B42189) (CK/PCr) system. In recent years, a substantial body of preclinical research has emerged, investigating the potential of creatine supplementation as a neuroprotective strategy in various models of neurodegenerative diseases and brain injury. This technical guide provides a comprehensive overview of these preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The evidence strongly suggests that creatine exerts its neuroprotective effects through multiple mechanisms, including the maintenance of cellular ATP levels, stabilization of the mitochondrial permeability transition pore (mPTP), and reduction of oxidative stress.[1][[“]][3][4]

Data Presentation: Summary of Quantitative Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of creatine supplementation across different models of neurological disorders.

Table 1: Huntington's Disease Models

| Preclinical Model | Creatine Supplementation Protocol | Key Quantitative Outcomes | Reference |

| 3-Nitropropionic acid (3-NP)-induced striatal lesions in rats | 1% creatine in the diet | 83% reduction in lesion volume | [5] |

| R6/2 transgenic mouse model | 2% creatine in the diet | Significant improvement in survival, delayed development of brain atrophy, and delayed atrophy of striatal neurons. | |

| N171-82Q transgenic mouse model | 2% creatine in the diet | Increased survival and delayed motor symptoms. |

Table 2: Parkinson's Disease Models

| Preclinical Model | Creatine Supplementation Protocol | Key Quantitative Outcomes | Reference |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced dopamine (B1211576) depletion in mice | Dose-dependent creatine administration | Reduction in the loss of dopamine within the striatum and dopaminergic neurons in the substantia nigra. | |

| Rotenone-induced PD model in mice | 370 and 720 mg/kg/day for 21 days | Improved oxidative state, reduced protein oxidation in the striatum, and restoration of striatal paraoxonase and cholinergic activities. |

Table 3: Amyotrophic Lateral Sclerosis (ALS) Models

| Preclinical Model | Creatine Supplementation Protocol | Key Quantitative Outcomes | Reference |

| G93A SOD1 transgenic mouse model | 1% and 2% creatine in the diet | Dose-dependent improvement in motor performance and extended survival. Protection against the loss of motor neurons. |

Table 4: Traumatic Brain Injury (TBI) Models

| Preclinical Model | Creatine Supplementation Protocol | Key Quantitative Outcomes | Reference |

| Controlled Cortical Impact (CCI) in mice | Chronic creatine administration | 36% reduction in cortical damage. | |

| Controlled Cortical Impact (CCI) in rats | Chronic creatine administration | 50% reduction in cortical damage. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

3-Nitropropionic Acid (3-NP) Induced Model of Huntington's Disease in Rats

-

Objective: To induce striatal lesions mimicking Huntington's disease to assess the neuroprotective effects of creatine.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

3-NP Administration: 3-Nitropropionic acid is dissolved in saline and administered to rats. Chronic systemic administration is often achieved using osmotic pumps to ensure a continuous and stable delivery of the toxin. A typical protocol involves the administration of 10 mg/kg/day for 14 days via intraperitoneal injection.

-

Creatine Supplementation: Creatine monohydrate is incorporated into the standard rat chow at a concentration of 1% (w/w). Supplementation begins prior to the induction of the 3-NP lesions and continues throughout the experimental period.

-

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test and open-field test to measure coordination, balance, and general locomotor activity.

-

Histological Analysis: Following the experimental period, animals are euthanized, and their brains are removed for histological analysis. Brain sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or Nissl stain to visualize the extent of the striatal lesions. The lesion volume is then quantified using stereological methods.

-

MPTP-Induced Model of Parkinson's Disease in Mice

-

Objective: To induce the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease, to evaluate the neuroprotective effects of creatine.

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

-

Procedure:

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in saline and administered via intraperitoneal injection. A common regimen involves injecting 30 mg/kg of MPTP hydrochloride once a day for 5 consecutive days.

-

Creatine Supplementation: Creatine is administered orally, often mixed with the drinking water or food. Dosing can be varied to assess dose-dependent effects.

-

Neurochemical Analysis: At the end of the study, mice are sacrificed, and the striatum is dissected for neurochemical analysis. High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites to assess the extent of dopaminergic neurodegeneration.

-

Immunohistochemistry: Brain sections containing the substantia nigra are stained with antibodies against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize and count the number of surviving dopaminergic neurons.

-

G93A SOD1 Transgenic Mouse Model of ALS

-

Objective: To utilize a genetic model of ALS to investigate the therapeutic potential of creatine supplementation on disease progression and survival.

-

Animal Model: Transgenic mice overexpressing the human G93A mutant form of superoxide (B77818) dismutase 1 (SOD1).

-

Procedure:

-

Creatine Supplementation: Creatine is provided in the diet at concentrations of 1% or 2% (w/w) starting from a presymptomatic age.

-

Motor Performance Assessment: Motor function is regularly assessed using tests like the rotarod test to measure the decline in motor coordination and strength.

-

Survival Analysis: The lifespan of the mice is monitored to determine if creatine supplementation extends survival.

-

Histopathological Analysis: At the end-stage of the disease, spinal cords are collected to quantify the number of surviving motor neurons in the ventral horn through histological staining.

-

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Rats

-

Objective: To induce a focal and reproducible brain injury to study the neuroprotective effects of creatine against TBI.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Surgical Preparation: Rats are anesthetized, and their heads are fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region, typically the parietal cortex, leaving the dura mater intact.

-

Induction of Injury: A pneumatic or electromagnetic impactor device is used to deliver a controlled impact to the exposed cortex. Injury severity can be modulated by adjusting parameters such as impact velocity, depth, and dwell time. For a moderate injury, a 5 mm tip may deform the tissue to a depth of 2.8 mm at a velocity of 4 m/s.

-

Creatine Supplementation: Creatine is administered in the diet, typically starting several weeks before the TBI procedure to ensure elevated brain creatine levels at the time of injury.

-

Assessment of Cortical Damage: After a set post-injury period, the animals are euthanized, and their brains are sectioned and stained to determine the volume of cortical tissue loss. This is a primary measure of the neuroprotective effect.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of creatine are attributed to several key mechanisms that converge on the preservation of cellular energy and the mitigation of secondary injury cascades.

Maintenance of Cellular ATP Levels

Creatine supplementation increases the intracellular pool of phosphocreatine (PCr). In times of high energy demand or metabolic stress, such as during excitotoxicity or ischemia, PCr can rapidly donate its phosphate (B84403) group to ADP to regenerate ATP. This buffering of the cellular ATP pool is crucial for maintaining ion gradients, powering cellular processes, and preventing the initiation of apoptotic cell death pathways.

Stabilization of the Mitochondrial Permeability Transition Pore (mPTP)

Mitochondrial dysfunction is a central event in many neurodegenerative conditions. The opening of the mitochondrial permeability transition pore (mPTP) leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c. Creatine is thought to stabilize the mPTP, possibly by interacting with mitochondrial creatine kinase and preventing its dissociation, thereby inhibiting the pore's opening and subsequent cell death cascade.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common pathological feature in neurodegenerative diseases. While the direct antioxidant properties of creatine are debated, evidence suggests that by maintaining mitochondrial health and energy levels, creatine supplementation indirectly reduces the production of ROS. Some studies also indicate that creatine can enhance the activity of antioxidant enzymes.

Conclusion

The preclinical evidence presented in this technical guide strongly supports the neuroprotective effects of creatine supplementation across a range of animal models of neurodegenerative diseases and traumatic brain injury. The quantitative data demonstrate significant improvements in key pathological and behavioral outcomes. The detailed experimental protocols provide a foundation for the replication and extension of these findings. The multifaceted mechanisms of action, centered on the maintenance of cellular energy homeostasis and mitochondrial integrity, provide a robust biological rationale for its neuroprotective potential. While the translation of these promising preclinical findings to clinical efficacy in humans remains an ongoing area of investigation, the data from these animal studies provide a compelling case for the continued exploration of creatine as a therapeutic agent in the fight against neurological disorders.

References

- 1. The potential role of creatine supplementation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creatine in mouse models of neurodegeneration and aging [agris.fao.org]

- 5. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Creatine in Brain Bioenergetics and Cognitive Function: An In-depth Technical Guide

Introduction

Creatine (B1669601), a nitrogenous organic acid, is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain.[1][2] While extensively recognized for its ergogenic effects in skeletal muscle, a growing body of evidence highlights its critical role in brain bioenergetics and its potential to enhance cognitive function and confer neuroprotection.[3][4] This technical guide provides a comprehensive overview of the mechanisms of creatine action in the brain, summarizes key quantitative findings from supplementation studies, details relevant experimental protocols, and visualizes the underlying pathways for researchers, scientists, and drug development professionals.

Core Mechanisms of Creatine in Brain Bioenergetics

The brain accounts for approximately 20% of the body's total energy consumption at rest, primarily to maintain ion gradients essential for neuronal excitability and neurotransmission.[4] The creatine kinase (CK)/phosphocreatine (B42189) (PCr) system is a crucial temporal and spatial energy buffer that ensures a constant supply of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

1.1. The Creatine Kinase/Phosphocreatine Shuttle

The CK/PCr system facilitates the rapid regeneration of ATP from adenosine diphosphate (B83284) (ADP) through the reversible phosphorylation of creatine, catalyzed by the enzyme creatine kinase (CK). This system acts as a shuttle, transferring high-energy phosphate (B84403) from mitochondria, the site of ATP production, to sites of high ATP consumption.

There are two main isoforms of creatine kinase in the brain:

-

Mitochondrial CK (Mt-CK): Located in the mitochondrial intermembrane space, Mt-CK utilizes newly synthesized ATP to generate phosphocreatine (PCr).

-

Cytosolic CK (B-CK): Predominantly found in the cytosol, B-CK rapidly transfers the phosphate group from PCr to ADP to regenerate ATP at sites of high energy demand.

This efficient system maintains a high ATP/ADP ratio, which is critical for optimal neuronal function.

1.2. Creatine Synthesis and Transport

The brain has a limited capacity to synthesize creatine de novo, a process involving two enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT). Therefore, the brain relies on the uptake of creatine from the circulation via the creatine transporter (CRT), encoded by the SLC6A8 gene. The blood-brain barrier expresses CRT, but its transport capacity appears to be a rate-limiting step for increasing brain creatine levels through oral supplementation.

Quantitative Effects of Creatine Supplementation

Oral creatine monohydrate supplementation has been shown to increase creatine and phosphocreatine levels in the human brain, although the magnitude of this increase is generally less than that observed in skeletal muscle.

Table 1: Effects of Creatine Supplementation on Brain Creatine and Phosphocreatine Levels (Human Studies)

| Study Population | Supplementation Protocol | Measurement Technique | Brain Region | % Increase in Total Creatine | % Increase in Phosphocreatine | Citation(s) |

| Adolescent Females with SSRI-resistant MDD | 2g, 4g, or 10g/day for 8 weeks | 31P-MRS | Frontal Lobe | - | 4.6%, 4.1%, 9.1% respectively | |

| Healthy Adults | 20g/day for 7 days | 1H-MRS | Multiple Regions | ~5-10% | - | |

| Patients with Alzheimer's Disease | 20g/day for 8 weeks | MRS | - | 11% | - |

Note: The variability in results across studies can be attributed to differences in supplementation protocols, measurement techniques, and study populations.

Table 2: Effects of Creatine Supplementation on Cognitive Function (Human Studies)

| Cognitive Domain | Study Population | Supplementation Protocol | Key Findings | Citation(s) |

| Memory | Healthy Individuals (meta-analysis) | Various | Significant improvement in memory, particularly in older adults. | |

| Memory, Attention, Processing Speed | Adults (systematic review) | Various | Beneficial effects on memory, attention time, and information processing speed. | |

| Executive Function | Healthy Young Adults | 10g or 20g/day for 6 weeks | No significant improvement. | |

| Cognitive Function under Stress | Healthy Adults | 20g/day | Attenuated cognitive decline associated with sleep deprivation. |

Experimental Protocols

3.1. In Vivo Measurement of Brain Bioenergetics using Magnetic Resonance Spectroscopy (MRS)

31P-MRS is a non-invasive technique that allows for the in vivo quantification of high-energy phosphates, providing a direct window into brain energy metabolism.

3.1.1. 31P-MRS Protocol for Quantifying Brain Phosphocreatine and ATP

-

Instrumentation: 3T or higher clinical MRI scanner equipped with a dual-tuned 1H/31P head coil.

-

Localization: A region of interest (e.g., 30x30x30 mm voxel) is typically placed in the occipital or frontal cortex to minimize lipid contamination from the scalp. Image-selected in vivo spectroscopy (ISIS) or similar localization sequences are employed.

-

Data Acquisition:

-

A long repetition time (TR; e.g., 15s) is used to ensure full relaxation of the phosphorus metabolites.

-

A sufficient number of averages (e.g., 128-256) are acquired to achieve an adequate signal-to-noise ratio.

-

Data is acquired with and without proton decoupling to improve spectral resolution.

-

-

Quantification: The areas under the PCr and γ-ATP peaks in the resulting spectrum are integrated and can be expressed as ratios (e.g., PCr/ATP) or converted to absolute concentrations using an internal or external reference standard.

3.1.2. Magnetization Transfer 31P-MRS for Measuring Creatine Kinase Reaction Rate

-

Principle: This technique measures the rate of phosphate exchange between PCr and ATP by selectively saturating the γ-ATP resonance and observing the corresponding decrease in the PCr signal.

-

Protocol:

-

Acquire a control 31P spectrum.

-

Apply a frequency-selective saturation pulse at the γ-ATP resonance frequency for a range of saturation times.

-

Acquire a 31P spectrum during each saturation period.

-

The forward rate constant (kf) of the CK reaction can be calculated from the rate of PCr signal decay as a function of saturation time. A mean kf of 0.320 ± 0.075 s−1 has been reported in healthy young adults.

-

3.2. Assessment of Cognitive Function

A battery of standardized and validated neuropsychological tests should be used to assess various cognitive domains.

Example Cognitive Assessment Battery:

-

Memory: Wechsler Memory Scale (WMS), Rey Auditory Verbal Learning Test (RAVLT).

-

Attention/Processing Speed: Trail Making Test Part A, Symbol Digit Modalities Test.

-

Executive Function: Stroop Color and Word Test, Wisconsin Card Sorting Test, Trail Making Test Part B.

-

Working Memory: N-back task, Digit Span subtest of the Wechsler Adult Intelligence Scale (WAIS).

3.3. In Vitro and Animal Model Protocols

3.3.1. In Vitro Neuronal Creatine Uptake Assay

-

Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are grown to confluence.

-

Uptake Experiment:

-

Cells are incubated with a solution containing radiolabeled [14C]-creatine for a defined period.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Protein concentration is determined to normalize the uptake data.

-

3.3.2. Animal Model Experimental Design

-

Animal Model: Transgenic mouse models of neurodegenerative diseases (e.g., R6/2 for Huntington's disease, SOD1 for ALS) or models of cognitive impairment (e.g., amyloid-beta injection for Alzheimer's disease) are often used.

-

Supplementation: Creatine is typically administered in the diet (e.g., 1-2% w/w) or drinking water.

-

Behavioral Testing: A battery of behavioral tests is used to assess cognitive function, such as the Morris Water Maze for spatial learning and memory, and the Y-maze for working memory.

-

Biochemical Analysis: After the experimental period, brain tissue is collected for the analysis of creatine, phosphocreatine, and ATP levels using techniques like high-performance liquid chromatography (HPLC) or enzymatic assays.

Signaling Pathways and Neuroprotective Mechanisms

The beneficial effects of creatine on brain function extend beyond its role as an energy buffer. Emerging evidence suggests that creatine may also act as a neuromodulator and possess neuroprotective properties through various mechanisms.

4.1. Proposed Neuroprotective Mechanisms

-

Mitochondrial Protection: Creatine may stabilize the mitochondrial permeability transition pore, reducing the release of pro-apoptotic factors.

-

Antioxidant Effects: Creatine has been shown to reduce the production of reactive oxygen species (ROS) and protect against oxidative stress.

-

Modulation of Neurotransmitter Systems: Creatine may influence neurotransmitter systems, including the dopaminergic and glutamatergic systems.

-

Anti-excitotoxic Effects: Creatine can protect neurons from excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA).

4.2. Visualization of Key Pathways and Workflows

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Caption: General experimental workflow for studying creatine's effects.

References

The Impact of Creatine on Muscle Morphology: A Foundational Guide

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Creatine (B1669601) monohydrate stands as one of the most extensively researched ergogenic aids, consistently demonstrating efficacy in augmenting muscle mass and performance. This technical guide delves into the foundational research elucidating the mechanisms by which creatine impacts muscle morphology at a cellular and molecular level. We consolidate quantitative data from seminal studies, provide detailed experimental protocols for key assays, and visualize the core signaling pathways. The primary mechanisms explored include the induction of muscle hypertrophy through cell swelling, the enhancement of myogenic processes via satellite cell activation, and the modulation of anabolic signaling cascades. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a detailed understanding of creatine's physiological and molecular action on skeletal muscle.

Core Mechanisms of Creatine Action on Muscle Morphology

The anabolic effects of creatine supplementation, particularly when combined with resistance training, are attributed to a multi-faceted mechanism of action. Foundational research points to three primary pathways:

-

Cell Swelling and Osmotic Signaling: Creatine is an osmotically active substance. Its accumulation within the muscle fiber draws water into the cell, causing an increase in intracellular volume, a phenomenon known as cell swelling.[1] This swelling is not merely a transient increase in size but is hypothesized to act as an anabolic signal, stimulating downstream pathways involved in protein synthesis and reducing protein breakdown.[1]

-

Satellite Cell Activation and Myonuclear Addition: Skeletal muscle hypertrophy is fundamentally linked to the activity of satellite cells, the resident stem cells of muscle tissue. Foundational studies have demonstrated that creatine supplementation, in conjunction with resistance training, significantly amplifies the proliferation of satellite cells.[2] These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei. This increase in myonuclei is crucial as it enhances the transcriptional capacity of the muscle fiber, allowing for greater and more sustained protein synthesis to support hypertrophy.[2]

-

Modulation of Anabolic Signaling Pathways: Creatine has been shown to influence key intracellular signaling pathways that govern muscle protein synthesis. The most critical of these is the PI3K/Akt/mTOR pathway . Evidence suggests that creatine supplementation can lead to increased phosphorylation and activation of key downstream targets of mTOR, such as p70S6K, which directly initiates protein translation.[3] This molecular enhancement potentiates the anabolic effects of resistance exercise.

Quantitative Data from Foundational Human Studies

The following tables summarize key quantitative outcomes from seminal, placebo-controlled studies investigating the effects of creatine supplementation combined with resistance training (RT) on muscle morphology.

Table 1: Effects on Muscle Fiber Cross-Sectional Area (CSA)

| Study | Duration | Creatine Group (Pre- to Post-RT % Change) | Placebo Group (Pre- to Post-RT % Change) |

|---|---|---|---|

| Volek et al. (1999) | 12 weeks | Type I: +35%Type IIA: +36%Type IIAB: +35% | Type I: +11%Type IIA: +15%Type IIAB: +6% |

| Olsen et al. (2006) | 16 weeks | Mean Fiber Area: +14-17% (sustained from week 4) | Mean Fiber Area: +14% (week 4 only) |

Table 2: Effects on Satellite Cells (SC) and Myonuclei

| Study | Duration | Measurement | Creatine Group (Change) | Placebo Group (Change) |

|---|---|---|---|---|

| Olsen et al. (2006) | 16 weeks | SCs per Fiber | Significant increase at weeks 4 & 8 | Smaller, sustained increase |

| | | Myonuclei per Fiber | Significant increase from week 4 | No significant change |

Table 3: Effects on Anabolic Signaling (Illustrative)

| Study Context | Analyte | Creatine Effect | Reference |

|---|---|---|---|

| In vitro / Animal Models | Phosphorylation of p70S6K | Increased | |

| Human Studies (Post-Exercise) | Phosphorylation of PKB/Akt | Decreased at rest | |

| Human Studies (Post-Exercise) | Phosphorylation of 4E-BP1 | Decreased 24h post-exercise |

Note: Data on signaling in humans is complex and time-point dependent. Creatine may prime the cellular environment, leading to a more robust response to the exercise stimulus itself rather than chronically elevating signaling markers at rest.

Detailed Experimental Protocols

Reproducibility and advancement in research hinge on detailed methodologies. Below are synthesized protocols based on foundational studies.

Protocol for Human Resistance Training & Supplementation Study

This protocol outlines a typical double-blind, placebo-controlled design to assess creatine's effect on muscle morphology.

-

Participant Recruitment: Recruit healthy, resistance-trained males (e.g., age 18-30) with at least one year of consistent training experience. Screen for contraindications and obtain informed consent.

-

Baseline Testing (Week 0):

-

Body Composition: Assess fat-free mass and total body water via dual-energy X-ray absorptiometry (DXA) or other validated methods.

-

Strength Assessment: Determine one-repetition maximum (1-RM) for key exercises (e.g., barbell squat, bench press).

-

Muscle Biopsy: Obtain a baseline muscle tissue sample from the vastus lateralis using the percutaneous needle biopsy technique under local anesthesia. Immediately freeze a portion in liquid nitrogen for molecular analysis and mount another portion in OCT compound, frozen in isopentane (B150273) cooled by liquid nitrogen, for histology.

-

-

Randomization & Supplementation:

-

Randomly assign participants to a Creatine (CrM) or Placebo (P) group.

-

CrM Group:

-

Loading Phase: 25 g/day of creatine monohydrate (e.g., 4-5 doses of 5g) for 7 days.

-

Maintenance Phase: 5 g/day for the remainder of the study (e.g., 11 weeks).

-

-

P Group: Receive an equal dosage of a visually identical placebo (e.g., maltodextrin).

-

-

Resistance Training Program (12 Weeks):

-

Implement a periodized, supervised heavy resistance training program (e.g., 3-4 days/week).

-

Focus on multi-joint exercises. An example split could be: Day 1- Squat focus; Day 2- Bench Press focus; Day 4- Deadlift focus.

-

Volume and intensity should be systematically progressed over the 12 weeks.

-

-

Final Testing (Week 12):

-

Repeat all baseline testing procedures: body composition, 1-RM strength tests, and a final muscle biopsy from the contralateral leg or at least 2 cm from the initial biopsy site.

-

Protocol for Immunohistochemical Analysis of Muscle Fibers and Satellite Cells

This protocol is for identifying satellite cells and determining fiber cross-sectional area from mounted muscle cross-sections.

-

Cryosectioning: Cut 8-10 µm thick cross-sections from the OCT-embedded muscle sample using a cryostat at -20°C. Mount sections on charged glass slides.

-

Fixation and Permeabilization:

-

Air dry slides for 10-15 minutes.

-

Fix sections in cold 4% paraformaldehyde (PFA) for 10 minutes.

-

Wash 3x with Phosphate-Buffered Saline (PBS).

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% Goat Serum and 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Incubate sections overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer.

-

For Satellite Cells: Mouse anti-Pax7 (e.g., DSHB, 1:20 dilution). Pax7 is a definitive marker for satellite cells.

-

For Fiber Boundary: Rabbit anti-Laminin (e.g., Sigma, 1:100 dilution). Laminin (B1169045) outlines the basal lamina, clearly defining the fiber border and confirming the sublaminar position of Pax7-positive cells.

-

-

-

Secondary Antibody Incubation:

-

Wash slides 3x with PBS.

-

Incubate for 1 hour at room temperature (in the dark) with a cocktail of fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594).

-

-

Mounting and Imaging:

-

Wash 3x with PBS.

-

Apply a mounting medium containing DAPI (to stain all nuclei).

-

Coverslip and seal the slides.

-

Image using a fluorescence microscope.

-

-

Quantification:

-

Satellite Cells: Manually or with image analysis software, count the number of Pax7-positive nuclei located between the laminin border and the muscle fiber. Express as SCs per 100 fibers.

-

CSA: Trace the laminin border of ~100-200 fibers to calculate the cross-sectional area (in µm²).

-

Protocol for Western Blot Analysis of Akt/mTOR Pathway

This protocol is for quantifying the phosphorylation status of key signaling proteins from frozen muscle tissue.

-

Protein Extraction:

-

Homogenize ~20-30 mg of frozen muscle tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge at high speed (e.g., 14,000 g) at 4°C for 15 minutes.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation:

-

Normalize all samples to the same protein concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes to denature proteins.

-

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-15% gradient SDS-polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 [TBST]).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a specific primary antibody diluted in blocking buffer. Use separate blots for each target.

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

GAPDH or α-tubulin (as a loading control)

-

-

Secondary Antibody Incubation:

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the resulting bands using a digital imaging system.

-

Quantify band density using software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Mandatory Visualizations

Signaling Pathways and Cellular Mechanisms

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for the Quantification of Creatine and Creatinine in Biological Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of creatine (B1669601) and creatinine (B1669602) in various biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are compiled from established scientific literature and are intended to offer robust and reliable approaches for researchers in academic and industrial settings.

Introduction